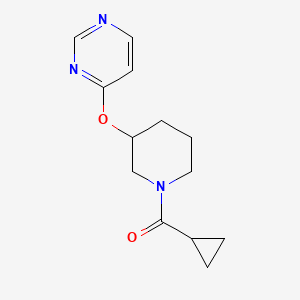
Cyclopropyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a pyrimidin-4-yloxy group, and a piperidin-1-yl group. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the cyclopropyl, pyrimidin-4-yloxy, and piperidin-1-yl groups each contributing to the overall structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, and reactivity .Scientific Research Applications
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a compound closely related to Cyclopropyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, known as PF-00734200, were studied. This compound, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. It was found that the compound is eliminated through both metabolism and renal clearance. The study provided insights into the drug's absorption and metabolic pathways, which included hydroxylation, amide hydrolysis, and conjugation processes (Sharma et al., 2012).
Antitubercular Activity
Research on antitubercular activities of 4-(aryloxy)phenyl cyclopropyl methanones, which are structurally similar to the compound , was conducted. This study focused on evaluating the compounds against Mycobacterium tuberculosis. Some derivatives showed significant activity against various strains, including multi-drug resistant and extensively drug-resistant strains. This suggests potential applications of cyclopropyl methanone derivatives in tuberculosis treatment (Bisht et al., 2010).
Anticancer Studies
A series of cyclopropyl methanone derivatives were synthesized and evaluated for their anticancer properties. These studies involved testing against specific cancer cell lines and demonstrated that some compounds exhibited significant anticancer activity. This suggests the potential of cyclopropyl methanone derivatives in developing new anticancer drugs (Mallikarjuna et al., 2014).
Synthesis and Optimization
Several studies have been dedicated to the synthesis and optimization of cyclopropyl methanone derivatives. This includes developing methods for stereospecific synthesis and exploring various chemical reactions to produce different derivatives. These synthesis methods are crucial for creating compounds with potential biological activities (Oliveira Udry et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-3-4-10)16-7-1-2-11(8-16)18-12-5-6-14-9-15-12/h5-6,9-11H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROYJFZRUDVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2884516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2884517.png)
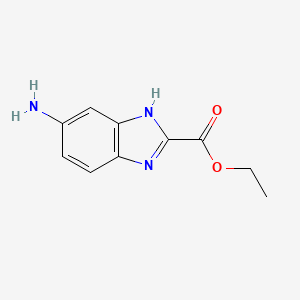
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2884520.png)
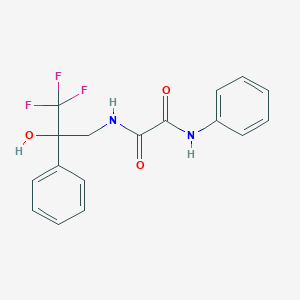
![5-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2884524.png)
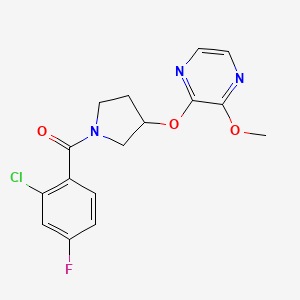
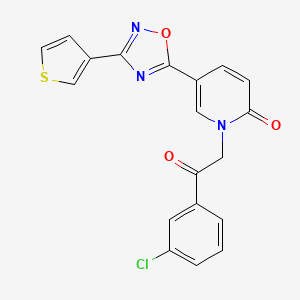
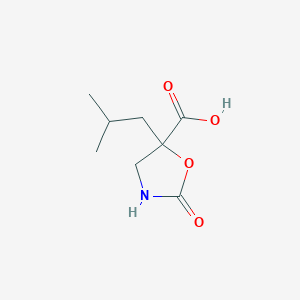
![1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
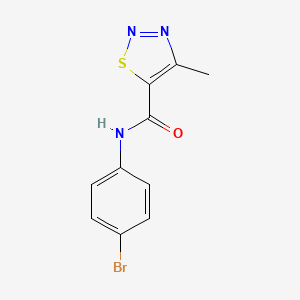
![3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2884536.png)
![Ethyl 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2884537.png)